molecular formula C14H16N2OS B13201448 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide

2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B13201448
M. Wt: 260.36 g/mol
InChI Key: UBSZPRMSBCSQRU-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide is a compound that features a unique combination of an amino group, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide can be achieved through several methods. One common approach involves the condensation of 2-thiophenemethylamine with a suitable phenyl-substituted acyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanamide: Lacks the thiophene ring, which may reduce its binding affinity to certain targets.

    2-Amino-3-(thiophen-2-yl)propanamide: Lacks the phenyl group, which may affect its overall stability and reactivity.

    N-[(Thiophen-2-yl)methyl]propanamide: Lacks the amino group, which may limit its ability to form hydrogen bonds.

Uniqueness

2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide is unique due to the presence of both the phenyl and thiophene groups, which enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C14H16N2OS/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12/h1-8,13H,9-10,15H2,(H,16,17)

InChI Key

UBSZPRMSBCSQRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CS2)N

Origin of Product

United States

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